1-Benzoylazetidine-3-carboxylic acid 1-Benzoylazetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 97639-63-9
VCID: VC2360897
InChI: InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15)
SMILES: C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

1-Benzoylazetidine-3-carboxylic acid

CAS No.: 97639-63-9

Cat. No.: VC2360897

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoylazetidine-3-carboxylic acid - 97639-63-9

Specification

CAS No. 97639-63-9
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 1-benzoylazetidine-3-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15)
Standard InChI Key ZJMHNHJCFPFOSG-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O

Introduction

The compound commonly referred to as "1-Benzylazetidine-3-carboxylic acid" (CAS 94985-27-0) is a heterocyclic organic molecule with applications in pharmaceutical and agrochemical research. Below is a structured analysis of its properties, synthesis, and applications based on peer-reviewed data and patents.

Synthesis Methods

Route 1: Cyclization and Functionalization

  • Starting Material: 1-Benzylazetidin-3-ol reacts with methanesulfonyl chloride to form a mesylate intermediate .

  • Cyanide Substitution: Treatment with sodium cyanide yields 1-benzyl-3-cyanoazetidine .

  • Hydrolysis: Saturated barium hydroxide hydrolysis converts the nitrile to a carboxylic acid (80% yield) .

  • Debenzylation: Hydrogenation with palladium on carbon removes the benzyl group, yielding azetidine-3-carboxylic acid (90% yield) .

Route 2: Epoxy Halide Cyclization

  • Reaction of epichlorohydrin with benzylamine in aqueous triethylamine produces 1-benzylazetidin-3-ol, followed by oxidation to the carboxylic acid .

Physicochemical Properties

PropertyValueSource
Boiling Point327.5 ± 35.0 °C (predicted)
Density1.253 ± 0.06 g/cm³ (predicted)
pKa2.72 ± 0.20 (predicted)
Storage Conditions2–8°C

Applications and Research Findings

Agricultural Use

  • Plant Growth Regulation: Serves as an intermediate for azetidine-3-carboxylic acid derivatives, which induce male sterility in plants for hybrid seed production .

Pharmaceutical Research

  • Immunosuppression: The derivative 1-{4-[(4-Phenyl-5-trifluoromethyl-2-thienyl)methoxy]benzyl}azetidine-3-carboxylic acid (MRL-A) acts as a sphingosine-1-phosphate-1 receptor agonist, showing potential in autoimmune disease treatment .

  • Metabolic Activation: In vivo studies in rats revealed irreversible protein binding, particularly to lysine residues in long-chain acyl-CoA synthetase-1 (ACSL1), suggesting risks of off-target effects .

Hazard StatementPrecautionary MeasureSource
H319 (Eye irritation)P305+P351+P338 (Eye rinsing)
H335 (Respiratory irritation)P264 (Gloves/face shield)
H315 (Skin irritation)P280 (Protective clothing)

Key Patents and Industrial Relevance

  • Patent EP0125714B1: Describes scalable synthesis methods for agricultural applications .

  • US4639334A: Highlights triethylamine’s role in optimizing cyclization yields .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator